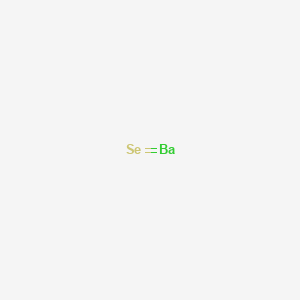

Barium selenide (BaSe)

描述

Barium selenide (BaSe) is an inorganic compound with the chemical formula BaSe . It is a white solid, although typically samples are colored due to the effects of air oxidation . BaSe has the lowest energy band gap among alkaline earth chalcogenides .

Synthesis Analysis

Barium selenide can be obtained by the reduction of barium selenate in a hydrogen flow . The reaction is as follows: BaSeO4 + H2 → BaSe + 4 H2O . It can also be obtained by reacting selenium with barium carbonate or barium oxide at high temperatures .Molecular Structure Analysis

BaSe has a crystal structure similar to NaCl (cubic) with a space group Fm3m (No. 225) and a lattice constant of 662.9 pm . The molecular formula is BaSe, and the molar mass is 216.298 g/mol .Chemical Reactions Analysis

The reaction of barium with selenium results in the formation of barium selenide . The reaction is as follows: Ba + Se = BaSe . Barium selenide can also form a series of polyselenide compounds, such as Ba2Se3, BaSe2, and BaSe3 .Physical And Chemical Properties Analysis

BaSe is a white solid with a molar mass of 216.298 g/mol . It has a cubic crystal structure similar to NaCl, with a lattice constant of 662.9 pm . The compound is slightly soluble in water .科学研究应用

Spintronics Applications : BaSe, particularly when doped with chromium (Cr), shows promise in spintronics. Doped BaSe exhibits half-metallic ferromagnetic behavior, which is crucial for spintronics applications due to its high degree of spin polarization (Bahloul et al., 2018).

Agricultural Applications : Barium selenate (BaSeO4) fertilizers have been used to provide a slow-release form of selenium to pastures. Studies on the uptake of Ba in pasture and sheep tissues showed no significant increase in Ba concentration due to the application of BaSeO4, highlighting its potential utility in agriculture without significant bioaccumulation concerns (Whelan, 1993).

Animal Nutrition and Health : In veterinary medicine, barium selenate has been used as a long-acting selenium supplement for food-producing animals. However, due to health risks associated with concentrated depot injections, alternatives like selenomethionine are being explored (Knowles & Grace, 2017).

Analytical Chemistry : In the field of analytical chemistry, barium selenite is utilized in thermal ionization mass spectrometry to increase selenium ion current, demonstrating its application in precise isotope ratio determinations (Groer & Heumann, 1988).

Chemical Synthesis : Barium selenide has been studied in the context of synthesizing new chemical compounds, such as barium vanadium(V) selenite hydrate, which features a novel three-dimensional polymer structure (Kilminster et al., 2014).

Toxicological Studies : Research on barium poisoning (including cases involving barium selenide compounds) provides important insights into the clinical treatment of such poisoning and the associated health risks (Johnson & VanTassell, 1991).

Environmental Applications : BaSeO4 has been used in environmental applications such as the removal of selenium from industrial effluents, demonstrating its potential use in water treatment processes (Staicu et al., 2017).

Material Science : Studies on the particle morphology, chemistry, and magnetic properties of barium hexaferrite, synthesized using barium nitrate and other compounds, provide insights into the synthesis environment's impact on material properties (Ataie et al., 1995).

Optical Properties : Research into the optical properties of barium selenide crystals, particularly the investigation of fundamental optical functions, is pivotal in understanding the material's potential in optoelectronics (Sobolev et al., 2017).

安全和危害

未来方向

属性

IUPAC Name |

selanylidenebarium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDGEUIDOIIHTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Se]=[Ba] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061649 | |

| Record name | Barium selenide (BaSe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium selenide (BaSe) | |

CAS RN |

1304-39-8 | |

| Record name | Barium selenide (BaSe) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1304-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barium selenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001304398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium selenide (BaSe) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium selenide (BaSe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl-](/img/structure/B73875.png)

![10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride](/img/structure/B73883.png)